molecular formula C23H23N3O4 B1378248 N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide CAS No. 1437794-75-6

N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide

Cat. No.: B1378248
CAS No.: 1437794-75-6
M. Wt: 405.4 g/mol
InChI Key: IARGPDKLIDYILP-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C23H23N3O4 . It’s a pyridine derivative .


Molecular Structure Analysis

The molecular structure of similar pyridine derivatives shows almost planar geometry with dihedral angles between the pyridine ring and the two benzene rings . This conformation is often stabilized by intra-molecular bonds .


Physical and Chemical Properties Analysis

N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide has physical and chemical properties typical of a compound with its molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Chmel et al. (2011) investigated optically pure anionic complexes of pyridinecarboxamide ligands, leading to the synthesis of complexes with interesting extended structures. These complexes were used in the synthesis of radical cation salts with tetrathiafulvalene (TTF), characterized by single crystal X-ray diffraction and conductivity measurements, highlighting their potential in materials science for creating new extended structures from discrete units through chains to layers (Chmel et al., 2011).

Chemical Synthesis and Characterization

Li et al. (2021) conducted a green synthesis and microcalorimetric study of a novel N-alkylation Schiff base and its bismuth(III) complex derived from o-vanillin and pyridine-2,6-dicarboxamide. This research not only offered insights into the synthesis of new compounds but also explored their antibacterial activity, showcasing the chemical versatility and application in biomedical research (Li et al., 2021).

Properties

IUPAC Name

2-N,3-N-bis[(4-methoxyphenyl)methyl]pyridine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-18-9-5-16(6-10-18)14-25-22(27)20-4-3-13-24-21(20)23(28)26-15-17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARGPDKLIDYILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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